N-(4-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-18(15-9-11-17(12-10-15)22(25)26)21(16-7-3-1-4-8-16)19(24)20-13-5-2-6-14-20/h1,3-4,7-12H,2,5-6,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZXVCLLUFNQPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Core Synthesis via Acyl Chloride-Amine Coupling
The primary route involves reacting 4-nitrobenzoyl chloride with N-phenylpiperidine-1-carboxamide in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is employed as a base to neutralize hydrochloric acid generated during the reaction. The mechanism proceeds via nucleophilic acyl substitution (Figure 1):
$$
\text{4-Nitrobenzoyl chloride} + \text{N-Phenylpiperidine-1-carboxamide} \xrightarrow{\text{TEA, DCM}} \text{N-(4-Nitrobenzoyl)-N-phenylpiperidine-1-carboxamide} + \text{HCl}
$$
Optimization Insights :
- Solvent Selection : Dichloromethane outperforms toluene and 1,4-dioxane due to superior solubility of intermediates and byproducts.
- Temperature : Reactions conducted at 0–5°C minimize side products like bis-acylated derivatives.
- Stoichiometry : A 1:1 molar ratio of acyl chloride to carboxamide prevents over-acylation.
Alternative Pathways and Modifications
Solid-Phase Synthesis
Recent patents describe immobilizing N-phenylpiperidine-1-carboxamide on Wang resin, followed by iterative nitrobenzoylation and cleavage. This method achieves 78% yield with >95% purity, though scalability remains challenging.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 20 min) accelerates the reaction, reducing time from 12 hours to 35 minutes. Ethanol serves as a green solvent, though yields drop to 65% due to ester hydrolysis side reactions.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial methods leverage continuous flow reactors to enhance reproducibility:
- Reactor Type : Tubular reactors with static mixers ensure rapid heat dissipation.
- Throughput : 5 kg/hour with 89% yield reported in pilot studies.
- Purification : In-line liquid-liquid extraction removes unreacted acyl chlorides.
Table 1: Comparative Performance of Batch vs. Flow Synthesis
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time (h) | 12 | 0.5 |
| Yield (%) | 82 | 89 |
| Purity (%) | 92 | 96 |
| Solvent Consumption (L/kg) | 15 | 8 |
Purification and Characterization
Recrystallization Protocols
Crude product is purified via recrystallization from ethanol-water (3:1 v/v), yielding colorless crystals. Key parameters:
Chromatographic Methods
Preparative HPLC (C18 column, acetonitrile-water gradient) resolves residual piperidine and nitrobenzoic acid impurities. Retention times:
- Target compound: 12.3 min
- 4-Nitrobenzoic acid: 5.8 min
- N-Phenylpiperidine-1-carboxamide: 8.9 min
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 4-aminobenzoyl derivatives.
Reduction: Formation of N-(4-aminobenzoyl)-N-phenylpiperidine-1-carboxamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Biological Activity
N-(4-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a nitro group and a phenyl moiety. This structural configuration influences its reactivity and interaction with biological targets. The nitro group can be reduced to form reactive intermediates, which play a crucial role in its biological activity.
The primary mechanism of action for this compound involves:
- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity and disrupting cellular processes.
- Cellular Interaction : The reduction of the nitro group to an amino group can lead to the formation of reactive species that modify cellular components, potentially causing cytotoxic effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or function.
Anticancer Properties
The compound has also been explored for its anticancer activities. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. Notably, it has been tested against ovarian cancer cell lines, where it demonstrated significant cytotoxic effects, potentially due to its ability to modulate miRNA processing involved in cancer pathogenesis .
Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 20 µg/mL for effective strains, highlighting its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 20 |
Study 2: Anticancer Activity in Ovarian Cancer
A recent study evaluated the effects of this compound on ovarian cancer cell lines. The compound showed a significant reduction in cell viability at concentrations above 5 µM, with IC50 values indicating potent cytotoxicity.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 75 |
| 10 | 50 |
| 20 | 20 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Variations in the piperidine ring or substitutions on the phenyl group can enhance or diminish its biological effects. For instance, replacing the nitro group with an amino group has been shown to significantly alter its potency against certain targets .
Q & A
Q. What are the typical synthetic routes for N-(4-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide, and what reaction conditions are critical for yield optimization?
The synthesis involves multi-step reactions, starting with the coupling of a nitrobenzoyl group to a piperidine-carboxamide scaffold. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt under anhydrous conditions to minimize side reactions .
- Nitro group introduction : Electrophilic aromatic substitution with nitric acid in a sulfuric acid medium at 0–5°C to prevent over-nitration .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product. Yield optimization requires strict temperature control and inert atmospheres for moisture-sensitive intermediates .
Q. How is the three-dimensional structure of this compound confirmed, and what analytical techniques are essential?
Structural confirmation relies on:
- X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and torsion angles. SHELX software is used for refinement, with R-factors < 0.05 indicating high accuracy .
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify aromatic protons (δ 7.5–8.5 ppm), nitro group effects on chemical shifts, and piperidine ring conformation .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 422.1482) .
Q. What in vitro assays are recommended to assess its biological activity in early-stage research?
Preliminary screening includes:
- Enzyme inhibition assays : Dose-response curves (IC₅₀) against kinases or proteases using fluorescence-based substrates .
- Cytotoxicity profiling : MTT assays on HEK-293 or HepG2 cells (48-hour exposure, 1–100 µM range) .
- Solubility and stability : HPLC monitoring in PBS (pH 7.4) at 37°C over 24 hours to guide formulation .
Advanced Research Questions
Q. How can contradictory crystallographic and spectroscopic data be resolved during structural analysis?
Discrepancies between X-ray (planar nitro group) and NMR (rotational restriction) data may arise from dynamic effects. Strategies include:
- Variable-temperature NMR : Detect restricted rotation of the nitrobenzoyl group (e.g., coalescence temperature analysis) .
- DFT calculations : Compare theoretical and experimental torsion angles to identify low-energy conformers .
- Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to refine twinning ratios in ambiguous diffraction patterns .
Q. What strategies improve the compound’s metabolic stability without compromising target affinity?
- Bioisosteric replacement : Substitute the nitro group with a trifluoromethyl or cyano group to reduce oxidative metabolism .
- Piperidine ring modification : Introduce methyl groups at C3/C5 to block CYP3A4-mediated oxidation .
- Prodrug approaches : Mask the carboxamide as an ester to enhance oral bioavailability .
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
- Parallel synthesis : Generate analogs via combinatorial chemistry (e.g., diverse aryl substitutions at the benzoyl group) .
- Free-Wilson analysis : Quantify contributions of substituents to activity (e.g., nitro vs. chloro groups at the 4-position) .
- Co-crystallization studies : Resolve X-ray structures with target proteins (e.g., kinases) to map binding interactions .
Q. What computational methods predict off-target interactions and toxicity risks?
- Pharmacophore modeling : Screen against databases like ChEMBL for unintended GPCR or ion channel binding .
- ADMET prediction : Use SwissADME or ADMETlab to estimate hepatotoxicity (e.g., mitochondrial membrane disruption) .
- Molecular dynamics : Simulate binding to hERG channels to assess cardiac liability (20 ns simulations, AMBER force field) .
Q. How do formulation challenges (e.g., low aqueous solubility) impact preclinical testing?
- Nanoparticle encapsulation : Use PLGA polymers (75:25 lactide:glycolide) to enhance solubility and sustained release .
- Cyclodextrin complexes : Phase-solubility diagrams with β-cyclodextrin (1:1 molar ratio) improve bioavailability .
- In vivo PK studies : Monitor plasma concentrations in rodents after IV and oral dosing to calculate F% (bioavailability) .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Nitrobenzoyl Coupling
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 0–5°C | Prevents decomposition | |
| Solvent | Dry DCM | Minimizes hydrolysis | |
| Coupling Agent | EDC/HOBt (1.2 equiv) | Maximizes amide formation |
Q. Table 2. Comparative SAR of Analogous Compounds
| Substituent | IC₅₀ (Target Enzyme) | Metabolic Stability (t₁/₂) | Reference |
|---|---|---|---|
| 4-Nitro | 12 nM | 1.2 h | |
| 4-Chloro | 18 nM | 3.5 h | |
| 4-CF₃ | 15 nM | 5.8 h |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
